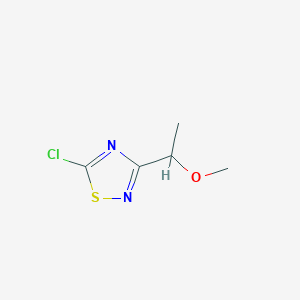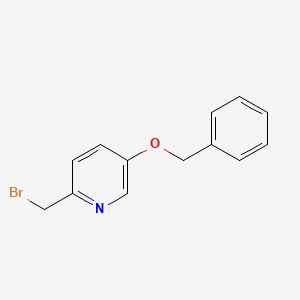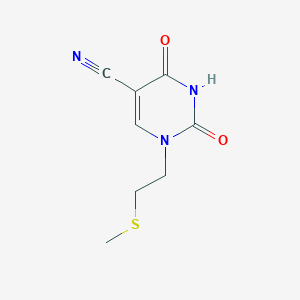![molecular formula C11H16N2O3 B1470123 1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1516074-22-8](/img/structure/B1470123.png)
1-[(diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For a similar compound, “1- [2- (diethylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid”, the InChI code is "1S/C12H16N2O4/c1-3-13 (4-2)10 (15)8-14-7-5-6-9 (11 (14)16)12 (17)18/h5-7H,3-4,8H2,1-2H3, (H,17,18)" .Physical And Chemical Properties Analysis
The physical form of a similar compound, “1- [2- (diethylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid”, is a powder . It has a molecular weight of 252.27 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-[(Diethylcarbamoyl)methyl]-1H-pyrrole-2-carboxylic acid is involved in the synthesis of complex organic molecules. For example, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates react with phenylhydrazine or benzylhydrazine to yield pyrazole carboxylates, showcasing the compound's utility in creating pyrazole derivatives with potential pharmacological applications (Filimonov et al., 2015). Similarly, a novel synthesis route to the pyrrolo[2,1-c][1,4]benzodiazocine ring system demonstrates the flexibility of 1H-pyrrole derivatives in synthesizing complex heterocyclic compounds (Koriatopoulou et al., 2008).
Catalytic and Synthetic Applications
The compound also finds application in the development of catalysis and synthetic methods. For instance, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine leading to 1-(dimethylamino)-1H-pyrrole-2,5-diones illustrates its role in catalytic synthesis processes, enabling the formation of pyrrole diones under carbon monoxide pressure (Bae & Cho, 2014).
Supramolecular Chemistry
In supramolecular chemistry, pyrrole-2-carboxylate derivatives have been used to create hexagonal and grid supramolecular structures, demonstrating the potential of pyrrole derivatives in crystal engineering and the design of novel materials (Yin & Li, 2006).
Pharmaceutical Synthesis
While focusing on non-drug-related applications, the versatility of 1H-pyrrole derivatives in synthesizing compounds with potential pharmacological activity cannot be overlooked. Synthesis efforts have led to new substituted 1H-1-pyrrolylcarboxamides, indicating the relevance of 1H-pyrrole derivatives in medicinal chemistry (Bijev et al., 2003).
Organic Chemistry and Material Science
The compound and its derivatives are key in organic synthesis and material science, evidenced by the development of novel biological-based nano organo solid acids for green chemistry applications (Zolfigol et al., 2015), and in the synthesis of diethyl pyrrole-3,4-dicarboxylates for various organic transformations (Škrlep et al., 2009).
Safety and Hazards
The safety and hazards of a compound depend on its specific properties. For a similar compound, “1- [2- (diethylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid”, the safety information includes hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-12(4-2)10(14)8-13-7-5-6-9(13)11(15)16/h5-7H,3-4,8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNSFKYZCBFTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(tert-butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470041.png)
![1-[(2-bromophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470042.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)





![1-[(5-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470057.png)


